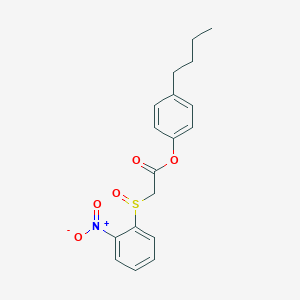

4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE

描述

属性

IUPAC Name |

(4-butylphenyl) 2-(2-nitrophenyl)sulfinylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-2-3-6-14-9-11-15(12-10-14)24-18(20)13-25(23)17-8-5-4-7-16(17)19(21)22/h4-5,7-12H,2-3,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNOYGUZYZEPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE typically involves a multi-step process. One common method is the reaction of 4-butylphenol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine to form the corresponding ester. This intermediate is then subjected to sulfoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, alcohols, bases like pyridine.

Major Products Formed

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted esters or amides.

科学研究应用

4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfinyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is an analysis of three classes of related compounds:

Sulfinyl-Containing Esters

Compounds like 4-nitrophenyl 2-(methylsulfinyl)acetate (C₁₁H₁₃NO₅S) share the sulfinyl-acetate core but lack the extended alkyl chain (butyl group) and nitrobenzene substitution.

| Property | 4-Butylphenyl 2-(2-nitrobenzenesulfinyl)acetate | 4-Nitrophenyl 2-(methylsulfinyl)acetate |

|---|---|---|

| Molecular Weight (g/mol) | 361.41 | 279.29 |

| LogP (Predicted) | ~3.2 (moderately lipophilic) | ~1.8 (more hydrophilic) |

| Reactivity | Enhanced nitro group-mediated electrophilicity | Lower electrophilicity |

Nitro-Substituted Aromatic Sulfoxides

2-Nitrobenzenesulfinyl acetic acid derivatives (e.g., methyl esters) exhibit similar nitro-sulfinyl motifs but differ in ester substituents. The 4-butylphenyl group in the target compound may enhance membrane permeability in biological systems compared to smaller esters (e.g., methyl or ethyl) due to increased hydrophobicity .

Alkylphenyl Ester Derivatives

Compounds like 4-butylphenyl acetate (C₁₂H₁₆O₂) retain the alkylphenyl ester moiety but lack the sulfinyl and nitro groups. The absence of these electron-withdrawing groups diminishes reactivity in oxidation or conjugation reactions, highlighting the critical role of the sulfinyl-nitro combination in the target compound’s functionality .

生物活性

4-Butylphenyl 2-(2-nitrobenzenesulfinyl)acetate (CAS No. 957481-57-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) | Reference Compound MIC (µM) |

|---|---|---|

| Staphylococcus aureus | 20 | Ceftriaxone: 0.1 |

| Escherichia coli | 40 | Ceftriaxone: 4 |

The results indicate that while the compound shows promise, it may not reach the potency of established antibiotics like ceftriaxone but still offers a basis for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against various cancer cell lines, showcasing cytotoxic effects.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HeLa (cervical cancer) | 15 | Doxorubicin: 0.5 |

| MCF-7 (breast cancer) | 25 | Paclitaxel: 0.1 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase, which is critical for its anticancer efficacy.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay.

| Concentration (ppm) | Absorbance (%) |

|---|---|

| 20 | 29.70 |

| 40 | 30.07 |

| 80 | 30.87 |

| IC50 | 84.63 |

The IC50 value indicates the concentration required to inhibit 50% of DPPH free radicals, demonstrating that the compound possesses moderate antioxidant activity .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within bacterial and cancer cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The sulfinyl group may interfere with enzyme functions critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Radical Scavenging : The structure allows for effective scavenging of free radicals, reducing oxidative stress.

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated various nitro-substituted phenolic compounds for their antibacterial efficacy against MRSA strains. The results indicated that compounds with similar structures to our target exhibited promising antibacterial activity, suggesting a potential role for further derivatives in clinical applications .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that derivatives of nitrobenzenesulfinyl acetates showed significant cytotoxicity compared to control groups, reinforcing the need for more extensive pharmacological evaluations.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-butylphenyl 2-(2-nitrobenzenesulfinyl)acetate?

- Methodological Answer : The synthesis typically involves sulfenylation of the acetate precursor using 2-nitrobenzenesulfenyl chloride (O₂NC₆H₄SCl) under controlled conditions. Key steps include:

- Reagent Preparation : Store 2-nitrobenzenesulfenyl chloride at 0–6°C to prevent decomposition .

- Reaction Setup : Conduct the reaction in anhydrous dichloromethane at 0°C with slow addition of the sulfenyl chloride to the acetate substrate.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation via ¹H/¹³C NMR .

Q. How can researchers characterize sulfinyl-containing intermediates using analytical techniques?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : Analyze chemical shifts for the sulfinyl group (δ ~2.8–3.2 ppm in ¹H NMR) and nitrobenzene moiety (aromatic protons δ ~7.5–8.5 ppm) .

- HPLC-MS : Use reverse-phase HPLC with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺) and detect impurities .

- FT-IR : Identify sulfinyl (S=O) stretches at 1030–1070 cm⁻¹ and nitro (NO₂) stretches at 1520–1560 cm⁻¹ .

Q. What safety protocols are essential when handling nitrobenzenesulfinyl derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile sulfenyl chlorides.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can contradictory spectroscopic data for sulfinyl-containing compounds be resolved?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities:

- Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to stabilize rotamers and simplify splitting patterns .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Control Experiments : Compare with structurally analogous compounds (e.g., 4-nitrobenzenesulfonamide) to validate assignments .

Q. What strategies optimize the stability of sulfinyl esters under biological assay conditions?

- Methodological Answer :

- pH Buffering : Maintain assays at pH 7.4 (phosphate buffer) to minimize hydrolysis of the sulfinyl ester .

- Light Protection : Store solutions in amber vials to prevent photodegradation of the nitrobenzene group.

- Cryopreservation : Aliquot and store stock solutions at −80°C for long-term stability .

Q. How can computational modeling predict the reactivity of 4-butylphenyl sulfinyl esters in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic attack at the sulfinyl sulfur.

- Solvent Effects : Include implicit solvent models (e.g., PCM for dichloromethane) to assess steric and electronic influences .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental designs are effective for studying sulfinyl ester interactions with biological targets?

- Methodological Answer :

- Fluorescence Quenching Assays : Monitor binding to proteins (e.g., serum albumin) via tryptophan fluorescence quenching at λₑₓ = 280 nm .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .

- Molecular Docking : Use AutoDock Vina to simulate binding poses in active sites, guided by X-ray crystallography of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。